Comparative Lipophilicity Shift vs. Thioether Analog (PubChem CID 71801045)
A key quantitative differentiator is the compound's predicted lipophilicity (XLogP3). For the target ether-linked compound, the XLogP3 is estimated to be approximately 3.8, compared to a value of 4.3 for its direct thioether analog, (4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone [1]. This difference affects membrane permeability and off-target binding potential, with lower lipophilicity often correlating with reduced CYP450 inhibition and improved metabolic stability [2].
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | ~3.8 (Estimated based on fragment-based calculation) |
| Comparator Or Baseline | PubChem CID 71801045 (Thioether analog); XLogP3 = 4.3 |
| Quantified Difference | ΔXLogP3 ≈ -0.5 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
The lower lipophilicity of the ether analog suggests a potentially more favorable ADME profile, making it a superior starting point for oral drug design when seeking to avoid the promiscuous binding often associated with highly lipophilic compounds.
- [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 71801045." *PubChem*, 2025. View Source
- [2] Waring, M. J. "Lipophilicity in Drug Discovery." *Expert Opinion on Drug Discovery*, vol. 5, no. 3, 2010, pp. 235-248. View Source
